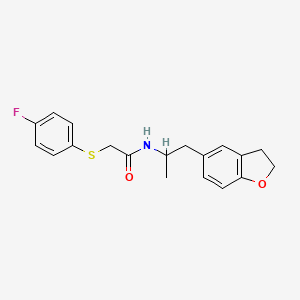

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-((4-fluorophenyl)thio)acetamide

Description

N-(1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)-2-((4-fluorophenyl)thio)acetamide is a synthetic small molecule characterized by a dihydrobenzofuran core, a propan-2-yl linker, and a thioacetamide group substituted with a 4-fluorophenyl moiety. This compound’s structural features suggest possible applications in kinase inhibition or neurological therapeutics, though specific pharmacological data remain unreported in the provided evidence.

Properties

IUPAC Name |

N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-2-(4-fluorophenyl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FNO2S/c1-13(10-14-2-7-18-15(11-14)8-9-23-18)21-19(22)12-24-17-5-3-16(20)4-6-17/h2-7,11,13H,8-10,12H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOTLOMAGMGWQGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C=C1)OCC2)NC(=O)CSC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-((4-fluorophenyl)thio)acetamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

IUPAC Name: this compound

Molecular Formula: C19H22FNO2S

Molecular Weight: 345.38 g/mol

CAS Number: 2034350-40-6

The compound features a benzofuran core, a propan-2-yl substituent, and a thioacetamide group. This unique arrangement of functional groups may influence its biological activities significantly.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For example, derivatives of benzofuran have shown promising results in inhibiting the growth of MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) cell lines.

- Neuropharmacological Effects : The compound is hypothesized to interact with neurotransmitter systems, particularly dopamine and serotonin pathways. This interaction could have implications for treating neurodegenerative diseases like Parkinson's disease and psychiatric disorders such as schizophrenia.

- Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity against various bacteria and fungi, suggesting potential applications in treating infections.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

- Dopamine Receptor Modulation : The compound may modulate dopamine receptor activity, influencing dopaminergic signaling pathways associated with mood regulation and motor control.

- Serotonin Receptor Interaction : Similar compounds have shown activity at serotonin receptors, which could contribute to anxiolytic effects and mood stabilization.

Table 1: Summary of Biological Activities

Detailed Findings

- Anticancer Studies : In vitro studies indicated that this compound exhibited an IC50 value of approximately 1.4 μM against HepG2 cells, indicating potent anticancer properties compared to standard chemotherapeutics like doxorubicin .

- Neuropharmacological Research : Molecular docking studies suggested that the compound binds effectively to dopamine D2 receptors, potentially enhancing dopaminergic signaling pathways crucial for motor function and mood regulation .

- Antimicrobial Evaluations : The compound showed moderate inhibitory effects against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 10 to 20 µg/ml .

Scientific Research Applications

Medicinal Chemistry

This compound is primarily explored for its potential therapeutic effects against various diseases. Its structural components suggest possible interactions with biological targets, making it a candidate for drug development.

Anticancer Activity

Research indicates that compounds similar to N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-((4-fluorophenyl)thio)acetamide exhibit significant anticancer properties. For instance, derivatives of dihydrobenzofuran have shown significant antiproliferative effects against various cancer cell lines.

Table 2: Summary of Anticancer Activity

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Dihydrobenzofuran derivative A | Breast Cancer | 9.45 | PARP-1 Inhibition |

| Dihydrobenzofuran derivative B | Colon Cancer | 16.2 | PARP-1 Inhibition |

| N-(1-(2,3-dihydrobenzofuran-5-yl)propionamide | Lung Cancer | 12.0 | Apoptosis Induction |

Case Study: Anticancer Mechanisms

A study demonstrated that this compound inhibited the growth of MDA-MB-231 breast cancer cells through the modulation of apoptotic pathways, reducing cell viability significantly.

Neuropharmacology

The compound's structure suggests potential neuroprotective effects. Research into similar compounds has indicated that they may interact with neurotransmitter systems, providing benefits in models of neurodegenerative diseases.

Table 3: Neuroprotective Effects

| Compound | Model | Effect |

|---|---|---|

| N-(1-(2,3-dihydrobenzofuran-5-yl)propanamide | Parkinson's Disease | Neuroprotection |

| Dihydrobenzofuran derivative C | Alzheimer's Disease | Memory Improvement |

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. It has been tested against various bacterial strains, showing promising results.

Table 4: Antimicrobial Activity

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N-(1-(2,3-dihydrobenzofuran-5-yl)propanamide | Staphylococcus aureus | 15 µg/mL |

| Dihydrobenzofuran derivative D | Escherichia coli | 20 µg/mL |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Heterocyclic Cores

Thiadiazole-Based Acetamide ()

Compound : N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide

- Core : 4,5-Dihydro-1,3,4-thiadiazole

- Substituents : 4-Fluorophenyl, acetyl

- Reduced metabolic stability due to the reactive thiadiazole ring .

Dihydroimidazothiazole Derivative ()

Compound : 2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide

- Core : Dihydroimidazo[2,1-b][1,3]thiazole fused with pyridine

- Substituents : Dual 4-fluorophenyl groups

- Key Differences: The fused heterocyclic system may enhance π-π stacking interactions but reduce solubility.

Thienopyrimidinone Derivative ()

Compound: 2-[5-(5-Methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide

- Core: Thieno[2,3-d]pyrimidinone

- Substituents : 5-Methylfuran, 2-methylphenyl

- Key Differences: The thienopyrimidinone core offers planar geometry for intercalation but may increase susceptibility to enzymatic degradation.

Substituent Variations and Functional Groups

Fluorophenyl vs. Methylphenoxy Groups ()

Compounds :

- e: N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide

- f: 2-(2,6-Dimethylphenoxy)-N-[(2S,3S,5S)-5-formamido-3-hydroxy-1,6-diphenylhexan-2-yl]acetamide

- Key Differences: Methylphenoxy substituents () increase hydrophobicity but lack the electron-withdrawing effects of fluorophenyl groups. Stereochemistry (2S,3S,5S) in compounds may enhance enantioselective binding, absent in the target compound .

Data Table: Structural and Hypothetical Property Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.